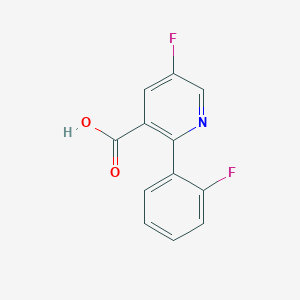

5-Fluoro-2-(2-fluorophenyl)nicotinic acid

Description

Significance of Fluorinated Organic Compounds in Contemporary Chemical Biology and Medicinal Chemistry

The strategic incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science. google.com Fluorine, being the most electronegative element, imparts unique properties to organic compounds that can profoundly influence their biological behavior. mdpi.com

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can increase the half-life and duration of action of a drug. mdpi.com

Increased Bioavailability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and be absorbed by the body. mdpi.com

Modulation of Physicochemical Properties: The introduction of fluorine can alter the acidity or basicity (pKa) of nearby functional groups, which affects how a molecule interacts with its biological target. mdpi.com

Improved Binding Affinity: Fluorine atoms can form favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a protein, leading to tighter binding and higher potency. mdpi.comnih.gov

Approximately 20% of all commercialized pharmaceuticals contain fluorine, a testament to the transformative impact of this element in medicinal chemistry. chemimpex.com Furthermore, the isotope Fluorine-18 (B77423) (¹⁸F) is a key positron emitter used in Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool for studying biochemical processes in living organisms. ossila.commdpi.com

The Nicotinic Acid Scaffold as a Privileged Structure in Drug Discovery and Development

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule for life. Beyond its role as a vitamin, the nicotinic acid core structure is recognized as a "privileged scaffold" in medicinal chemistry. This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a versatile starting point for drug design.

Derivatives of nicotinic acid have been developed for a wide range of therapeutic applications. chemimpex.com For instance, they are used as vasodilators, anti-inflammatory agents, and lipid-lowering drugs. chemimpex.com The scaffold's utility also extends to agrochemical research, where its derivatives have been investigated as potential herbicides. chemimpex.com The ability to readily modify the nicotinic acid ring at various positions allows chemists to fine-tune the properties of the resulting molecules to achieve desired biological effects.

Rationale for Academic Research on 5-Fluoro-2-(2-fluorophenyl)nicotinic acid and its Analogues

The specific structure of this compound suggests a clear rationale for its synthesis and investigation. It combines the metabolic stability and unique electronic properties conferred by two fluorine atoms with the proven biological relevance of the nicotinic acid scaffold. Research into this molecule and its analogues is driven by the pursuit of new therapeutic agents and research tools.

The scientific interest is supported by findings on closely related analogues:

Targeting Nicotinic Receptors: Analogues such as 5-(4-Fluorophenyl)nicotinic acid are used as intermediates in the synthesis of pharmaceuticals targeting nicotinic receptors, which are implicated in various neurological disorders. chemimpex.com The synthesis of fluoropyridine analogues of potent nicotinic agonists has been shown to yield compounds that retain high binding affinity for nicotinic acetylcholine (B1216132) receptors in the brain. nih.gov

Development of PET Imaging Agents: Fluorinated nicotinic acid derivatives are valuable building blocks for creating PET tracers. For example, 6-Fluoronicotinic acid is used as a scaffold to synthesize tracers for visualizing metabolic processes, such as those involved in cancer. ossila.commdpi.com The development of automated synthesis methods for tracers like 6-[¹⁸F]FPy-T140, which uses a fluoronicotinic acid ester, highlights the importance of this class of compounds in diagnostics. mdpi.com

Anticancer and Anti-inflammatory Research: Derivatives of 6-fluoronicotinic acid have been synthesized and investigated for the treatment of pancreatic cancer. ossila.com Separately, other nicotinic acid derivatives have been evaluated as potential anti-inflammatory agents. chemimpex.com

Agrochemical Applications: The nicotinic acid structure is a known motif in agrochemicals, and fluorinated analogues like 5-(4-fluorophenyl)nicotinic acid are explored for creating new herbicides and pesticides. chemimpex.com

The research into these analogues provides a strong impetus for the synthesis and characterization of this compound. The dual fluorination pattern—one on the nicotinic acid ring and one on the phenyl substituent—offers a unique combination of properties. Researchers would logically hypothesize that this specific arrangement could lead to compounds with superior potency, selectivity, or pharmacokinetic profiles compared to singly fluorinated analogues. The investigation of such molecules is a rational step in exploring the chemical space around the nicotinic acid scaffold to discover novel compounds with potential utility in medicine and agriculture.

Data on Selected Fluorinated Nicotinic Acid Analogues

Since specific research findings on this compound are not widely published, the following table presents information on related, well-studied analogues to illustrate the research context.

| Compound Name | CAS Number | Molecular Formula | Key Research Application/Finding |

|---|---|---|---|

| 6-Fluoronicotinic acid | 403-45-2 | C₆H₄FNO₂ | Building block for PET imaging tracers and active pharmaceutical ingredients (APIs) for cancer research. ossila.com |

| 5-(4-Fluorophenyl)nicotinic acid | 364064-17-5 | C₁₂H₈FNO₂ | Intermediate for pharmaceuticals targeting neurological disorders and for agrochemical research. chemimpex.com |

| 2-Chloro-5-fluoronicotinic acid | 884494-40-2 | C₆H₃ClFNO₂ | A key intermediate in the synthesis of the anticancer drug Sotorasib. mdpi.comgoogle.com |

| Fluorinated Pyrazole (B372694) Carboxylic Acids | N/A | Varies | Act as potent and selective agonists of the high-affinity niacin receptor GPR109a. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(2-fluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-7-5-9(12(16)17)11(15-6-7)8-3-1-2-4-10(8)14/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSLKWBXWNBLXAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=N2)F)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 5 Fluoro 2 2 Fluorophenyl Nicotinic Acid

Mechanistic Investigations of Key Carbon-Carbon Bond Forming Reactions (e.g., Blaise Reaction)

The construction of the core structure of nicotinic acid derivatives often involves strategic carbon-carbon bond formation. The Blaise reaction, a classic organometallic transformation, provides a powerful method for synthesizing β-ketoesters or β-enamino esters, which are versatile precursors to substituted pyridines. wikipedia.orgorganic-chemistry.org Although direct synthesis of 5-Fluoro-2-(2-fluorophenyl)nicotinic acid via a Blaise reaction may be complex, understanding its mechanism provides insight into the formation of key intermediates.

The mechanism of the Blaise reaction commences with the formation of an organozinc complex. wikipedia.org An α-haloester reacts with zinc metal to generate a zinc enolate. This species acts as a potent carbon-based nucleophile. In the context of pyridine (B92270) synthesis, this organozinc reagent would attack an electrophilic nitrile. researchgate.net The nitrile's carbon atom is attacked by the nucleophilic alpha-carbon of the organozinc complex. wikipedia.org This addition results in the formation of a metalloimine intermediate, where the nitrogen atom is complexed to the zinc halide. wikipedia.org

Subsequent work-up of this intermediate determines the final product. Hydrolysis with a mild base, such as 50% aqueous potassium carbonate, typically yields a β-enamino ester. organic-chemistry.org Alternatively, treatment with aqueous acid hydrolyzes the intermediate imine functionality to a ketone, affording a β-ketoester. wikipedia.orgorganic-chemistry.org These intermediates can then undergo further cyclization and aromatization steps to form the pyridine ring. Recent advancements have expanded the scope of the Blaise reaction, including vinylogous versions that enable the synthesis of pyridin-2-ones through a [C4 + CN] assembly, demonstrating its adaptability in constructing complex heterocyclic systems. researchgate.net

| Step | Description | Key Intermediates | Reactants/Reagents |

|---|---|---|---|

| 1 | Formation of Organozinc Reagent | Zinc Enolate (Reformatsky Reagent) | α-bromoester, Activated Zinc |

| 2 | Nucleophilic Addition to Nitrile | Metalloimine Complex | Organozinc Reagent, Nitrile |

| 3 | Hydrolysis (Basic Work-up) | β-enamino ester | Aqueous K₂CO₃ |

| 4 | Hydrolysis (Acidic Work-up) | β-ketoester | Aqueous HCl |

Understanding Nucleophilic Displacement and Intramolecular Cyclization Pathways

Nucleophilic substitution and intramolecular cyclization are fundamental transformations in the synthesis and modification of heterocyclic compounds like this compound. The fluorine atom at the 5-position of the pyridine ring significantly influences its reactivity towards nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) is a key displacement pathway. The highly electronegative fluorine atom, along with the ring nitrogen, activates the pyridine ring for attack by nucleophiles, particularly at positions ortho and para to the activating groups. In the case of this compound, the fluorine atom at C5 makes the C6 and C4 positions more electrophilic and susceptible to nucleophilic attack.

Intramolecular cyclization pathways can be envisaged based on the structure of the target molecule. For instance, if a suitable nucleophile is introduced onto the 2-phenyl substituent, it could potentially attack the pyridine ring to form a new fused ring system. The mechanism of such a cyclization would involve the nucleophilic attack on an electron-deficient carbon of the pyridine ring, followed by the displacement of a leaving group, or in some cases, a hydride ion. The cyclization of a delta-hydroxy acid to a delta-lactone, for example, proceeds via an intramolecular reaction where the hydroxyl group attacks the carboxylic acid group, leading to ring closure and the expulsion of a water molecule. youtube.com Similar principles apply to the formation of more complex heterocyclic structures, where intramolecular oxidative cyclization can be facilitated by reagents like iodine to form triazole rings from amidine precursors. nih.gov

Influence of Fluorine Substitution on Reaction Kinetics, Regioselectivity, and Overall Mechanism

The substitution of hydrogen with fluorine has a profound impact on the chemical and physical properties of organic molecules, influencing reaction outcomes in several ways.

Reaction Kinetics: The strong electron-withdrawing inductive effect of fluorine significantly alters the electronic distribution within a molecule. This can have a dramatic effect on reaction rates. For instance, the presence of fluorine atoms can hinder the rate of nucleophilic substitution at an adjacent carbon center due to electrostatic repulsion between the fluorine's lone pairs and the incoming nucleophile. Conversely, in the context of C(sp²)–C(sp³) coupling reactions catalyzed by nickel, the presence of electron-withdrawing groups like trifluoromethyl on the aryl halide has been shown to increase the initial reaction rate. acs.org Studies on the kinetics of fluorine reactions have been crucial in determining bond dissociation energies and reaction equilibria. dtic.mil

Regioselectivity: Fluorine atoms are powerful directing groups in both electrophilic and nucleophilic substitution reactions. In electrophilic aromatic substitution, fluorine is an ortho-, para-directing group, albeit a deactivating one. However, in nucleophilic aromatic substitution on an electron-deficient ring like pyridine, a fluorine atom strongly activates the ring and can direct incoming nucleophiles. The regioselectivity of fluorination itself can be sensitive to the substrate's conformational flexibility. chemrxiv.org

| Parameter | Influence of Fluorine Substitution | Mechanistic Implication | Example Context |

|---|---|---|---|

| Reaction Rate (Kinetics) | Can increase or decrease depending on the reaction type. Electron-withdrawing nature affects transition state stability. | Stabilization or destabilization of charged intermediates or transition states. | Increased rate in some Ni-catalyzed cross-couplings; decreased rate in certain SN2 reactions. acs.org |

| Regioselectivity | Acts as a powerful directing group for incoming reagents. | Directs nucleophiles or electrophiles to specific positions on an aromatic ring. | Directing nucleophilic attack on pyridine rings; ortho, para-direction in electrophilic substitution. |

| Reaction Pathway | Can block existing pathways or enable new ones. | Steric and electronic effects can favor alternative mechanisms or inhibit expected ones. | Altering metabolic pathways of enzyme substrates; enabling novel cyclization reactions. beilstein-journals.org |

| Acidity/Basicity | Increases the acidity of nearby protons (e.g., carboxylic acids) and decreases the basicity of nearby atoms (e.g., amines). | Affects protonation states and the reactivity of functional groups. | Fluorinated pyrazole (B372694) carboxylic acids acting as niacin receptor agonists. nih.gov |

Computational and Theoretical Chemistry Studies on 5 Fluoro 2 2 Fluorophenyl Nicotinic Acid

Molecular Docking and Ligand-Protein Interaction Predictions for Related Nicotinic Acid Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a ligand with its protein target.

In the context of nicotinic acid derivatives, molecular docking studies have been pivotal in identifying potential therapeutic targets and understanding structure-activity relationships. For instance, studies on nicotinoylglycine derivatives have utilized molecular docking to explore their binding modes within the active sites of enzymes like penicillin-binding proteins (PBPs) and sterol 14-alpha demethylase (CYP51). nih.gov These studies reveal that specific substitutions on the nicotinoyl moiety can lead to significant interactions with key amino acid residues, such as Ser448, Glu623, and Gln524 in PBP3, through hydrogen bonding. nih.gov

For fluorinated heterocyclic compounds, molecular docking simulations have demonstrated their potential to target enzymes in pathogenic organisms. For example, novel fluorinated heterocyclic sulfonamides have been modeled to assess their binding affinities to dihydrofolate reductase (DHFR), a crucial enzyme in the folate pathway of Plasmodium falciparum. westmont.edu These studies indicate that fluorinated ligands can exhibit strong binding interactions, sometimes superior to existing antimalarial drugs, by forming stable hydrogen bonds within the enzyme's active site. westmont.edu The introduction of fluorine atoms can enhance binding affinity and potentially overcome drug resistance arising from mutations in the target protein. westmont.edu

| Compound Type | Protein Target | Key Interactions Observed | Docking Score/Binding Affinity Range |

|---|---|---|---|

| Nicotinoylglycine Derivatives | Penicillin-Binding Protein 3 (PBP3) | Hydrogen bonding with Ser448, Glu623, Gln524 | -9.597 to -17.891 (Docking Score) / -4.781 to -7.152 kcal/mol (Binding Affinity) |

| Fluorinated Heterocyclic Sulfonamides | Dihydrofolate Reductase (DHFR) | Strong hydrogen bonding in active site | Comparable or greater than current antimalarials |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles of Fluorinated Analogues

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of molecules. These methods can predict various molecular properties, including charge distribution, frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors.

For nicotinic acid derivatives, DFT studies have been employed to analyze their electronic properties. For example, a computational study on 5-Bromo nicotinic acid revealed how the bromine atom, acting as an electron-withdrawing group, influences the electronic characteristics of the molecule. nih.gov Such substitutions can impact the molecule's dipole moment and polarizability, which are crucial for its interaction with biological systems. nih.gov

The introduction of fluorine, the most electronegative element, is known to significantly alter the electronic landscape of a molecule. In fluorinated analogues, the strong inductive effect of fluorine can lower the energy of molecular orbitals and influence the sites of electrophilic and nucleophilic attack. nih.gov Quantum chemical calculations on fluorinated compounds often show a redistribution of electron density, which can enhance metabolic stability by blocking sites susceptible to oxidation. nih.gov

| Compound/Analogue | Computational Method | Key Findings on Electronic Structure & Reactivity |

|---|---|---|

| 5-Bromo nicotinic acid | DFT | Bromine acts as an electron-withdrawing group, enhancing the molecule's nonlinear optical properties. The local softness identified C10 as a key reactive site. nih.gov |

| General Fluorinated Aromatics | Various quantum methods | Fluorine's inductive effect lowers orbital energies and alters charge distribution, often increasing metabolic stability. nih.gov |

Conformational Analysis and Steric Effects of Fluorine Substituents

The three-dimensional conformation of a molecule is critical for its biological activity, as it must adopt a specific shape to fit into the binding site of a protein. The introduction of substituents, particularly fluorine, can have profound effects on the conformational preferences of a molecule.

Fluorine's small van der Waals radius, only slightly larger than that of hydrogen, means that its steric bulk is often minimal. However, its strong electronegativity leads to significant dipole-dipole and electrostatic interactions that can favor specific conformations. beilstein-journals.org The C-F bond is highly polarized, and interactions between this dipole and other polar groups within the molecule can lead to a preference for gauche or anti conformations. beilstein-journals.org

In a molecule like 5-Fluoro-2-(2-fluorophenyl)nicotinic acid, a key conformational feature is the dihedral angle between the nicotinic acid ring and the phenyl ring. The presence of the fluorine atom at the 2-position of the phenyl ring introduces a steric and electronic perturbation that will influence this angle. A study on the conformational analysis of biphenyl (B1667301), a related core structure, has shown that even in the crystal, the molecule can adopt a planar conformation stabilized by various non-covalent interactions. nih.govresearchgate.net However, in solution or in the gas phase, biphenyl and its derivatives are typically twisted. The fluorine substituent in the ortho position of the phenyl ring in this compound would likely induce a significant twist to avoid steric clash with the nicotinic acid ring.

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding, Pi-Stacking) in Molecular Recognition

Non-covalent interactions are the primary forces driving molecular recognition events, such as a ligand binding to a protein. Understanding these interactions is crucial for rational drug design.

Halogen Bonding: A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., an oxygen or nitrogen atom). The strength of this interaction depends on the halogen and the electronic environment. In fluorinated compounds, the fluorine atom is generally a weak halogen bond donor. However, in certain contexts, C-F···X interactions can contribute to molecular stability. Studies on halotetrafluoropyridines have shown that heavier halogens form more significant halogen bonds, but the presence of multiple fluorine atoms modulates the electrostatic potential of the ring. researchgate.net In the case of this compound, the fluorine atoms could potentially engage in weak halogen bonds with electron-rich pockets in a protein binding site.

Hydrogen Bonding: The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor. The fluorine substituents can influence the acidity of the carboxylic proton, thereby modulating the strength of the hydrogen bonds it forms. Fluorination has been shown to increase the hydrogen bond donor capacity of carboxylic acids. rsc.orglincoln.ac.uk The nitrogen atom in the nicotinic acid ring also acts as a hydrogen bond acceptor.

Pi-Stacking: The two aromatic rings in this compound can participate in pi-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein binding site. These interactions are a significant contributor to binding affinity. The fluorine substituents can modulate the quadrupole moment of the aromatic rings, which in turn affects the strength and geometry of pi-stacking interactions. Studies on fluorinated aromatic amino acids have shown that they can be used to probe and distinguish between different types of interactions, such as cation-pi and hydrophobic interactions. nih.gov Computational analyses of related 2-arylnicotinic acids have highlighted the importance of pi-pi interactions in their crystal packing and polymorphism. rsc.orguky.edu

| Interaction Type | Key Features in Fluorinated Analogues | Potential Role in this compound |

|---|---|---|

| Halogen Bonding | Fluorine is a weak halogen bond donor; strength influenced by molecular environment. researchgate.net | Potential for weak stabilizing interactions with electron-rich sites. |

| Hydrogen Bonding | Fluorination can increase the acidity of nearby protons, strengthening hydrogen bonds. rsc.orglincoln.ac.uk | The carboxylic acid and pyridine (B92270) nitrogen are key hydrogen bonding sites, with strengths modulated by the fluorine atoms. |

| Pi-Stacking | Fluorine substituents alter the electronic properties of the aromatic rings, influencing the strength and geometry of pi-stacking. nih.gov | The two aromatic rings can engage in stabilizing pi-stacking interactions with aromatic residues in a binding pocket. |

Structure Activity Relationship Sar Studies of 5 Fluoro 2 2 Fluorophenyl Nicotinic Acid and Its Analogues

The Role of Fluorine in Enhancing Ligand-Target Binding Affinity and Specificity

The introduction of fluorine into a molecule can significantly enhance its binding affinity for a target protein. tandfonline.comresearchgate.net This enhancement can be attributed to several factors. Fluorine's high electronegativity can alter the electronic properties of the molecule, influencing interactions with the protein. tandfonline.commdpi.com It can also improve metabolic stability, leading to a longer duration of action. mdpi.comnih.gov

The substitution of a hydrogen atom with fluorine is a common tactic in drug discovery to increase potency and selectivity. researchgate.net Fluorine can directly interact with the target protein or indirectly affect the polarity of other functional groups involved in binding. tandfonline.comresearchgate.net For instance, the presence of fluorine can increase the lipophilicity of a molecule, which can strengthen the hydrophobic interactions between the drug and its receptor. researchgate.net This increased lipophilicity can also enhance the absorption of the drug. nih.gov

Furthermore, the strategic placement of fluorine can block sites on a molecule that are susceptible to metabolic oxidation, thereby improving its stability and pharmacokinetic profile. mdpi.com This is exemplified by the drug Ezetimibe, where para-fluoro substituents protect against aromatic hydroxylation. mdpi.com In some cases, fluorination has been shown to increase the binding affinity of drug candidates to their target proteins. researchgate.net

Influence of Fluorine Position and Number on Molecular Interactions and Resultant Bioactivity

The position and number of fluorine atoms in a molecule can have a dramatic effect on its biological activity. nih.gov The location of fluorine substitution can influence a molecule's conformation and its interactions with target proteins. researchgate.net For example, studies on fluorosalicylic acids have shown that the position of the fluorine atom on the aromatic ring significantly affects the stability of the complexes they form. nih.gov Specifically, 3-fluorosalicylic acid formed the most stable complexes, while 6-fluorosalicylic acid formed the least stable ones. nih.gov

Similarly, in a study of fluorobenzoxaboroles, the antifungal drug Tavaborole (5-fluoro-2,1-benzoxaborol-1(3H)-ol) was compared with its isomers. nih.gov This comparison highlighted that the position of the fluorine atom influenced the compound's antifungal activity. nih.gov The electron-withdrawing nature of fluorine also plays a crucial role, affecting the properties of arylboronic acids and their derivatives. researchgate.net

The number of fluorine atoms also modulates bioactivity. For instance, research on fluorinated n-alkyl bromides has demonstrated that the rate of certain chemical reactions is influenced by the degree of fluorination. researchgate.net While a single α-fluorine substituent is tolerated, α,α-difluorinated substrates exhibit different reactivity. researchgate.net

Stereochemical Considerations and Conformational Flexibility in Fluorinated Analogues

The introduction of fluorine can impose significant conformational biases on a molecule, which can have a profound impact on its biological activity. nih.gov The stereoelectronic effects of the C-F bond, such as hyperconjugation and electrostatic interactions, can lead to predictable alignments with neighboring functional groups. researchgate.net These fluorine-induced conformational effects are a powerful tool in controlling the three-dimensional shape of molecules and thereby enhancing their properties. researchgate.net

For example, the introduction of a fluorine atom at the α-position of a molecule can restrict the freedom of rotation around certain bonds, favoring a specific conformation. nih.gov In contrast, a fluorine at the β-position might lead to a gauche conformation. The presence of multiple fluorine atoms can lead to more complex conformational preferences, such as the staggered conformation favored by 1,3-difluoro substituents to avoid repulsion. nih.gov

The synthesis of fluorinated analogues often requires careful consideration of stereochemistry. For instance, the synthesis of two racemic fluoropyridine analogues of the nicotinic agonist UB-165 demonstrated that one of the analogues retained high binding affinity at nicotinic receptors, highlighting the importance of stereoisomerism in the activity of these compounds. nih.gov

SAR of the Nicotinic Acid Core and Peripheral Substituents in Related Compounds

The nicotinic acid scaffold is a versatile platform for the development of bioactive compounds. nih.govdovepress.com Nicotinic acid itself, also known as niacin or vitamin B3, is a crucial nutrient and has been used as a lipid-lowering drug for decades. nih.govnih.govmdpi.comnih.gov Its biological effects are mediated through the activation of G-protein coupled receptors. nih.govnih.gov The pyridine (B92270) ring and the carboxylic acid group of nicotinic acid are key to its activity, with the pyridine ring facilitating interactions like π-π stacking and hydrogen bonding, and the carboxylic acid group providing polarity and the ability to coordinate with metal ions, a useful property for enzyme inhibition. dovepress.comresearchgate.net

Impact of Aryl Ring Substitutions on Biological Activity

Substitutions on the aryl ring of nicotinic acid derivatives can significantly modulate their biological activity. Structure-activity relationship (SAR) studies on various classes of nicotinic acid analogues have provided valuable insights into the optimal substitution patterns for different biological targets.

For instance, in a series of pyrazole-based inhibitors, the substitution pattern on the phenyl rings at the 3 and 5 positions of the pyrazole (B372694) core was found to be crucial for their inhibitory activity. scispace.com The introduction of different substituents on the N-phenyl ring also influenced the binding affinity. scispace.com

In the context of nicotinic receptor agonists, SAR investigations on tilorone (B613820) derivatives revealed that while both basic sidechains were essential for potent activity, active monosubstituted derivatives could be prepared by replacing flexible sidechains with conformationally rigidified cyclic amines. nih.gov Furthermore, replacing the fluorenone core with other aromatic systems like dibenzothiophene-5,5-dioxide or xanthenone also resulted in compounds with potent activity. nih.gov

Research on N-substituted (2-phenylcyclopropyl)methylamines as serotonin (B10506) 2C receptor agonists showed that substitutions on the nitrogen atom led to compounds with varying degrees of selectivity and functional activity. nih.gov The N-benzyl compound, for example, was fully selective over the 5-HT2B receptor and showed significant antipsychotic-like activity. nih.gov

The following table summarizes the impact of aryl ring substitutions on the activity of various nicotinic acid-related compounds:

| Compound Class | Substitution Position | Effect on Activity | Reference |

|---|---|---|---|

| Pyrazole-based inhibitors | 3 and 5 positions of pyrazole | Crucial for inhibitory activity | scispace.com |

| Tilorone derivatives | Sidechains | Replacement with rigid amines maintains activity | nih.gov |

| N-substituted (2-phenylcyclopropyl)methylamines | Nitrogen atom | Influences selectivity and functional activity | nih.gov |

Functional Group Modifications and Their Implications for Molecular Recognition

Modifications to the functional groups of nicotinic acid and its analogues can have profound implications for their molecular recognition and biological activity. The carboxylic acid group, in particular, is a key site for modification.

Studies on thionicotinic acid derivatives have shown that converting the carboxylic acid to an amide or nitrile affects their vasorelaxant and antioxidant properties. mdpi.com The thionicotinic acid itself was found to be the most potent vasorelaxant and antioxidant in the series. mdpi.com In another study, the homologation of carboxylic acids, which involves adding a single carbon atom, was presented as a method to create new carboxylic acids with potentially enhanced properties, such as improved solubility, stability, or binding affinity. unc.edu

The modification of the nicotinic acid core itself can also lead to changes in activity. For example, acylhydrazone derivatives of nicotinic acid have shown promising antibacterial activity. mdpi.com Cyclization of these acylhydrazones into 1,3,4-oxadiazoline derivatives resulted in a decrease in antibacterial activity but an increase in antifungal activity in some cases. mdpi.com

The strategic incorporation of fluorine can also be considered a functional group modification. As discussed previously, the introduction of fluorine can tune the electronic properties of adjacent functional groups through inductive effects. researchgate.net This can alter the pKa of the molecule, which in turn influences its ionization state at physiological pH and its interactions with biological targets. researchgate.net

The following table provides examples of functional group modifications and their effects:

| Original Functional Group | Modified Functional Group | Effect on Activity | Reference |

|---|---|---|---|

| Carboxylic acid | Amide, Nitrile | Altered vasorelaxant and antioxidant properties | mdpi.com |

| Carboxylic acid | Homologated carboxylic acid | Potential for enhanced solubility, stability, and binding | unc.edu |

| Nicotinic acid core | Acylhydrazone | Antibacterial activity | mdpi.com |

| Acylhydrazone | 1,3,4-Oxadiazoline | Decreased antibacterial, increased antifungal (in some cases) | mdpi.com |

| Hydrogen | Fluorine | Tuned electronic properties of adjacent groups | researchgate.net |

Pre Clinical Biological Target Identification and Molecular Interaction Mechanisms

Identification of Receptor and Enzyme Targets for Nicotinic Acid Derivatives

Research into nicotinic acid and its analogues has identified two primary categories of molecular targets: G protein-coupled receptors (GPCRs) that mediate signaling pathways and various enzymes involved in critical metabolic processes.

The principal receptor for nicotinic acid is the G protein-coupled receptor 109A (GPR109A), also known as HM74A. nih.govnih.gov This receptor is primarily expressed in adipocytes and immune cells. oregonstate.edu Its activation by nicotinic acid is linked to the well-known anti-lipolytic effects, which contribute to changes in lipid profiles. nih.govnih.gov A highly homologous receptor, GPR109B (or HM74), also binds nicotinic acid, although with a lower affinity. oregonstate.edunih.gov

The interaction between niacin and GPR109A involves specific amino acid residues, such as R111 and R251, which form salt bridges with the ligand. nih.gov Activation of GPR109A typically leads to the coupling of Gαi proteins, which inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.gov This signaling cascade is central to the receptor-mediated effects of nicotinic acid. Studies on related fluorinated compounds, such as fluorinated pyrazole (B372694) acids, have shown they can act as potent and selective agonists of the human GPR109a receptor, suggesting that fluorinated nicotinic acid derivatives are likely to engage this target. nih.gov

Beyond receptor binding, nicotinic acid derivatives can modulate the activity of several key enzymes.

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT): NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a crucial coenzyme for cellular metabolism, DNA repair, and energy production. patsnap.compatsnap.comfrontiersin.org Many cancer cells exhibit elevated NAMPT expression and are highly dependent on this pathway for survival. frontiersin.orgresearchgate.net Consequently, NAMPT has become a significant target for anticancer drug development. patsnap.comresearchgate.net NAMPT inhibitors deplete NAD+ levels, inducing metabolic stress and cell death in vulnerable cancer cells. patsnap.compatsnap.com Nicotinic acid and its derivatives can play a role in this therapeutic strategy. Normal cells can utilize an alternative NAD+ synthesis route, the Preiss-Handler pathway, which uses nicotinic acid as a precursor via the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT). frontiersin.orgnih.gov This allows nicotinic acid to rescue healthy tissues from the effects of NAMPT inhibition while NAPRT-deficient tumors remain susceptible. nih.gov Notably, studies have confirmed that 2-fluoronicotinic acid acts as an inhibitor of NAPRT, highlighting the potential for fluorinated derivatives to directly modulate these critical NAD+ biosynthetic pathways. nih.gov

α-amylase and α-glucosidase: These enzymes are critical for carbohydrate digestion, breaking down complex starches into absorbable glucose. nih.govmdpi.com Inhibiting α-amylase and α-glucosidase is a validated strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govresearchgate.net Research has shown that various derivatives of nicotinic acid possess inhibitory activity against these enzymes. For instance, 5-amino-nicotinic acid derivatives demonstrated significant inhibition of both α-amylase and α-glucosidase. nih.gov Similarly, certain fluorinated benzenesulfonic esters have shown potent inhibitory effects, indicating that the broader class of modified nicotinic acids, including fluorinated variants, may target these digestive enzymes. nih.gov

Characterization of Ligand-Target Binding Kinetics and Thermodynamics (e.g., Kᵢ values)

The interaction between a ligand and its target is quantified by its binding affinity, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki). A lower value indicates a stronger interaction. While specific binding data for 5-Fluoro-2-(2-fluorophenyl)nicotinic acid is not extensively documented, data from related fluorinated and non-fluorinated nicotinic acid derivatives provide valuable context.

For example, 2-fluoronicotinic acid was identified as an inhibitor of the enzyme NAPRT with a Ki value in the micromolar range. nih.gov This contrasts sharply with potent, specifically designed enzyme inhibitors like FK866, a NAMPT inhibitor with a Ki in the nanomolar range. acs.org In receptor binding studies, radiolabeled nicotinic agonists like [18F]NFEP have shown very high affinity with Kd values in the picomolar range. nih.gov

| Compound | Target | Binding Constant | Reference |

|---|---|---|---|

| 2-Fluoronicotinic Acid | NAPRT | Ki = 149 to 348 µM | nih.gov |

| FK866 | NAMPT | Ki = 0.3–0.4 nM | acs.org |

| [18F]NFEP | Nicotinic Acetylcholine (B1216132) Receptors | Kd ≈ 50-71 pM | nih.gov |

Beyond binding affinity, thermodynamic parameters (ΔG°, ΔH°, ΔS°) offer deeper insight into the nature of the interaction. For instance, studies on neuronal nicotinic receptors have shown that agonist binding is driven by both enthalpy and entropy, whereas antagonist binding is primarily entropy-driven. nih.gov This "thermodynamic discrimination" provides a method to differentiate the functional outcomes of ligand binding through in vitro experiments. nih.gov

Mechanistic Insights into Biological Pathway Modulation by Fluorinated Nicotinic Acids

The biological effects of fluorinated nicotinic acids are a direct consequence of their interactions with the receptors and enzymes detailed above. The modulation of key biological pathways includes:

Lipid Metabolism Regulation: Through activation of the GPR109A receptor on adipocytes, nicotinic acid derivatives can inhibit lipolysis. nih.gov This is achieved via a Gαi-coupled pathway that lowers cAMP levels, reducing the breakdown of triglycerides into free fatty acids. nih.gov This mechanism is believed to be a primary contributor to the lipid-modifying effects of niacin. nih.gov

Cellular Bioenergetics and Cancer Cell Viability: By inhibiting enzymes in the NAD+ synthesis pathways, such as NAMPT or NAPRT, fluorinated nicotinic acids can disrupt the cellular energy supply. patsnap.comnih.gov This depletion of the critical NAD+ pool interferes with ATP production, DNA repair, and redox reactions, leading to apoptosis, particularly in metabolically active cancer cells that are highly dependent on these pathways. patsnap.comresearchgate.net

Inflammation and Immune Response: Nicotinic acid, acting through GPR109A on immune cells like monocytes, can exert anti-inflammatory effects. nih.gov Mechanistic studies show it can inhibit the nuclear accumulation of the transcription factor NF-κB, a central regulator of inflammatory responses. nih.gov

Glucose Homeostasis: By inhibiting α-amylase and α-glucosidase, nicotinic acid derivatives can slow the digestion of carbohydrates in the gut. nih.gov This delays glucose absorption and helps to lower post-meal blood glucose spikes, a key therapeutic goal in diabetes management. nih.gov

In Vitro and Ex Vivo Pharmacological Characterization of Analogues and Conjugates

The pharmacological properties of nicotinic acid analogues are extensively studied using a variety of in vitro and ex vivo techniques. These methods are essential for determining potency, selectivity, and mechanism of action before any in vivo studies.

In Vitro Enzyme Inhibition Assays: The inhibitory potential of compounds against enzymes like α-amylase and α-glucosidase is determined by measuring their IC50 values (the concentration required to inhibit 50% of enzyme activity). Studies on 5-amino-nicotinic acid derivatives revealed IC50 values ranging from 12.01 to 38.01 µg/mL against α-glucosidase. nih.gov Similarly, fluorinated sulfonic esters have been tested, with some showing potent α-amylase inhibition with IC50 values as low as 3.1 µM. nih.gov

| Compound Class | Target Enzyme | Reported IC50 Values | Reference |

|---|---|---|---|

| 5-Amino-nicotinic acid derivatives | α-Amylase | 12.17 - 37.33 µg/mL | nih.gov |

| 5-Amino-nicotinic acid derivatives | α-Glucosidase | 12.01 - 38.01 µg/mL | nih.gov |

| Fluorinated benzenesulfonic ester derivative (2f) | α-Amylase | 3.1 µM | nih.gov |

In Vitro Cell-Based Assays: The effects of compounds on cellular pathways are assessed using cultured cells. For example, the ability of NAPRT inhibitors to sensitize cancer cells to NAMPT inhibitors was demonstrated by measuring cell viability and intracellular NAD+ levels in ovarian cancer cell lines. nih.gov Interestingly, one study found that replacing a hydroxyl group with a fluorine atom on a nicotinic acid analogue abolished its cell-sensitizing effect, underscoring how small structural changes can significantly alter biological activity. nih.gov

Ex Vivo and In Vitro Binding and Imaging: Autoradiography using radiolabeled ligands is a powerful technique to visualize and quantify receptor distribution in tissue sections. Studies with [18F]NFEP, a fluorine-18 (B77423) labeled nicotinic agonist, have been used to map nicotinic acetylcholine receptors in rodent and human brain tissue ex vivo. nih.gov Furthermore, nicotinic acid derivatives can be used as scaffolds for creating new pharmacological tools. For instance, a 6-[18F]fluoronicotinic acid N-hydroxysuccinimide ester was conjugated to a peptide to create a PET imaging agent for the CXCR4 receptor. mdpi.com The resulting conjugate retained high, nanomolar binding affinity for its target, demonstrating the utility of fluorinated nicotinic acid moieties in developing novel molecular probes. mdpi.com

Derivatization Strategies and Research Applications of 5 Fluoro 2 2 Fluorophenyl Nicotinic Acid

Functionalization of the Nicotinic Acid Carboxyl Group and Pyridine (B92270) Nitrogen for Chemical Probes

The carboxylic acid and pyridine nitrogen are primary sites for modification to create sophisticated chemical probes. These probes are small molecules designed to study and visualize biological processes. nih.gov

The carboxyl group (-COOH) is readily converted into various functional derivatives. A common strategy is the formation of amides or esters. For instance, the carboxyl group can be activated, often using reagents like N,N'-Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt), and then reacted with amines or alcohols to form stable amide or ester linkages. derpharmachemica.com This approach is fundamental for attaching reporter groups, such as fluorophores or biotin, allowing for the tracking and isolation of target proteins. Another key application is the synthesis of prosthetic groups for radiolabeling, particularly for Positron Emission Tomography (PET). For example, nicotinic acid derivatives are converted into activated esters, such as tetrafluorophenyl (TFP) esters, which can then be efficiently conjugated to biomolecules like peptides for in vivo imaging. nih.gov

The pyridine nitrogen offers another site for functionalization. While the nitrogen in the pyridine ring is less nucleophilic than in aliphatic amines, it can be targeted to form pyridinium (B92312) salts. This modification can alter the molecule's solubility, electronic properties, and ability to interact with biological targets. In the context of PET imaging, precursors for radiofluorination are often trimethylammonium salts, which are displaced by the [¹⁸F]fluoride ion to generate the final radiolabeled probe. acs.org This method provides a direct route to incorporating the crucial ¹⁸F isotope for PET tracers. acs.org

| Functional Group | Derivatization Strategy | Purpose / Application | Example Reagents |

| Carboxylic Acid | Amide Formation | Linkage to biomolecules, attachment of reporter tags | DCC, HOBt, Amines derpharmachemica.com |

| Carboxylic Acid | Ester Formation (e.g., TFP ester) | Creation of prosthetic groups for bioconjugation, PET imaging nih.gov | Tetrafluorophenyl trifluoroacetate |

| Pyridine Nitrogen | Quaternization (Ammonium Salt) | Precursor for radiofluorination (¹⁸F labeling) for PET acs.org | Alkyl halides (e.g., methyl iodide) |

Introduction of Diverse Chemical Moieties for Structure-Function Probes

Structure-function or structure-activity relationship (SAR) studies are crucial for optimizing a molecule's biological activity and selectivity. By systematically introducing different chemical groups onto the 5-fluoro-2-(2-fluorophenyl)nicotinic acid core, researchers can probe how structural changes affect interactions with a biological target.

Modifications often target the pyridine or phenyl rings through cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.net This allows for the introduction of a wide array of aryl and heteroaryl groups, creating a library of analogs. researchgate.net For example, studies on related sulfonylpiperazine analogs have shown that the position of a fluorine atom on a phenyl ring (ortho vs. para) can significantly impact the molecule's selectivity for different nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. nih.gov Moving the fluorine from the para to the ortho position was found to improve selectivity for the Hα4β2 nAChR. nih.gov

Similarly, introducing different substituents, such as phenyl, p-methoxyphenyl, or biphenyl (B1667301) ester groups, can systematically alter the compound's potency and efficacy. nih.gov These probes help to map the binding pocket of a target protein and identify key interactions that govern molecular recognition, guiding the design of more potent and selective compounds.

| Modification Site | Chemical Moiety Introduced | Observed Effect on Function (Example from related analogs) | Synthetic Method |

| Phenyl Ring | Change in Fluorine Position (ortho vs. para) | Alters receptor selectivity (e.g., for nAChR subtypes) nih.gov | Multi-step organic synthesis |

| Pyridine/Phenyl Ring | Biphenyl Ester Group | Decreased potency for Hα4β2 nAChRs, increased for Hα3β4 nAChRs nih.gov | Esterification |

| Pyridine Ring | Aryl/Heteroaryl Groups | Creation of diverse scaffolds for drug discovery researchgate.net | Suzuki-Miyaura Coupling researchgate.net |

Derivatization for Enhanced Analytical Detection and Sample Preparation in Research Methodologies

To accurately quantify or identify a compound like this compound in complex biological samples (e.g., plasma, tissue), it often needs to be derivatized. This process enhances its detectability by analytical instruments like HPLC or mass spectrometry and improves its extraction efficiency during sample preparation.

One common strategy involves tagging the carboxylic acid group with a fluorescent or UV-active moiety. This significantly increases the sensitivity of detection, allowing for the measurement of very low concentrations. For chiral compounds, derivatization with a chiral agent, such as Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA), allows for the separation of enantiomers on a non-chiral HPLC column. sigmaaldrich.com

For sample preparation, derivatization can alter the polarity and volatility of the analyte, making it more amenable to specific extraction techniques like solid-phase extraction (SPE). For example, converting the carboxylic acid to a less polar ester can improve its retention on a C18 SPE cartridge, facilitating its separation from a complex aqueous matrix. The purification of related compounds using Sep-Pak cartridges is a documented application of this principle. nih.gov

| Analytical Challenge | Derivatization Approach | Benefit | Example Derivatizing Agent |

| Low Concentration | Tagging with a fluorophore | Enhanced sensitivity in fluorescence detection ossila.com | Fluorescent amines/alcohols |

| Chiral Separation | Reaction with a chiral agent | Separation of enantiomers by HPLC sigmaaldrich.com | Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) sigmaaldrich.com |

| Sample Purification | Conversion to a less polar derivative | Improved extraction and cleanup via Solid-Phase Extraction (SPE) nih.gov | Alcohols (for esterification) |

Development of Novel Chemical Probes for Advanced Biological Studies

The development of novel chemical probes from scaffolds like this compound is a frontier in chemical biology. These advanced tools enable the real-time study of cellular events, such as tracking metabolites, imaging organelles, or detecting reactive oxygen species (ROS). mdpi.com

Fluorescent probes are a major class of such tools. nih.gov By conjugating the nicotinic acid scaffold to a fluorophore that exhibits environment-sensitive properties (e.g., Twisted Intramolecular Charge Transfer - TICT), probes can be designed to "turn on" or shift their emission wavelength upon binding to a target or entering a specific cellular compartment, like lipid droplets. mdpi.com For example, novel push-pull systems based on CF₃-substituted pyridines have been developed as low-toxicity bioimaging agents that accumulate in lipid droplets and the endoplasmic reticulum. mdpi.com

Another advanced application is the creation of activity-based probes (ABPs). These probes typically contain a reactive group ("warhead") that forms a covalent bond with the active site of a target enzyme. nih.gov A derivative of this compound could be equipped with such a warhead to irreversibly label a specific enzyme, enabling its identification, quantification, and functional characterization within a complex proteome.

These advanced probes are critical for dissecting complex biological pathways and understanding disease mechanisms at the molecular level. nih.govmdpi.com

Advanced Analytical Methodologies for the Research and Characterization of 5 Fluoro 2 2 Fluorophenyl Nicotinic Acid

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopy is the cornerstone of molecular structure determination. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) offer complementary information that, when combined, provides a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Detailed Structural Assignments and Environmental Changes

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei like ¹H (proton), ¹³C, and ¹⁹F, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR: Proton NMR would be used to identify the number and type of hydrogen atoms in 5-Fluoro-2-(2-fluorophenyl)nicotinic acid. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) and phenyl rings. The integration of these signals would correspond to the number of protons, while their splitting patterns (e.g., doublets, triplets) would reveal adjacent proton-proton and proton-fluorine couplings, helping to confirm the substitution pattern. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For instance, the carboxyl carbon would appear at a characteristic downfield position (typically ~165-170 ppm in a similar chemical environment). chemicalbook.com The carbons directly bonded to fluorine atoms would exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), providing definitive evidence of fluorination.

¹⁹F NMR: Given the presence of two fluorine atoms in different chemical environments (one on the pyridine ring and one on the phenyl ring), ¹⁹F NMR is an exceptionally informative technique. biophysics.org It is expected to show two distinct signals, one for each fluorine atom. The chemical shifts of these signals are highly sensitive to the local electronic environment. nih.gov This technique can readily distinguish between isomers and confirm the specific positions of the fluorine substituents. Furthermore, changes in the ¹⁹F chemical shifts upon interaction with other molecules or changes in solvent can provide insights into intermolecular interactions and conformational dynamics. nih.govresearchgate.net

Table 1: Predicted NMR Data for this compound

| Technique | Predicted Chemical Shift (ppm) / Key Feature | Rationale / Expected Observation |

| ¹H NMR | Aromatic Protons: ~7.0-9.0 ppm | Complex multiplet patterns due to H-H and H-F coupling. |

| Carboxylic Acid Proton: >10 ppm | Broad singlet, exchangeable with D₂O. | |

| ¹³C NMR | Carboxyl Carbon: ~166 ppm chemicalbook.com | Downfield signal characteristic of a carboxylic acid. |

| Aromatic Carbons: ~110-160 ppm | Signals will show C-F coupling, confirming fluorine positions. | |

| ¹⁹F NMR | Two distinct signals | One signal for the fluorine on the pyridine ring and one for the fluorine on the phenyl ring, reflecting their different chemical environments. biophysics.orgnih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Tautomeric Behavior

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A sharp, strong peak around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. researchgate.netresearchgate.net Vibrations corresponding to C=C and C=N bonds in the aromatic rings would appear in the 1400-1600 cm⁻¹ region. Strong absorption bands in the 1100-1300 cm⁻¹ range would be characteristic of C-F bond stretching, confirming the presence of fluorine.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H and C=O stretches are also visible, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum. This can be particularly useful for analyzing the skeletal structure of the pyridine and phenyl rings. Tautomeric behavior, such as the potential for proton transfer between the carboxylic acid and the pyridine nitrogen, could be investigated by observing shifts in the vibrational frequencies under different conditions (e.g., solvent, temperature), although for nicotinic acids, the carboxylic acid form is strongly favored.

Table 2: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid | IR | 2500-3300 (broad) | O-H Stretch |

| Carbonyl | IR/Raman | ~1700 (strong) researchgate.net | C=O Stretch |

| Aromatic Rings | IR/Raman | 1400-1600 | C=C and C=N Stretches |

| Carbon-Fluorine | IR | 1100-1300 (strong) | C-F Stretch |

Mass Spectrometry (MS, HR-MS, LC-MS/MS, GC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Mass Spectrometry (MS): Standard MS with an ionization technique like Electrospray Ionization (ESI) would show a prominent signal for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight of 235.04 g/mol .

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₂H₈F₂NO₂), HR-MS would distinguish its exact mass from other compounds with the same nominal mass, providing a high degree of confidence in its identification.

Tandem Mass Spectrometry (LC-MS/MS): In this technique, the parent ion is isolated and fragmented to produce daughter ions. The fragmentation pattern is like a fingerprint for the molecule. Expected fragmentation pathways for this compound would include the loss of the carboxylic acid group (-45 Da), loss of carbon monoxide (-28 Da), and potentially the cleavage of the bond between the two aromatic rings. This data is invaluable for structural confirmation and for quantitative analysis in complex mixtures. nih.govmdpi.comnih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z Value | Identification |

| MS | ESI+ | 236.05 | [M+H]⁺ (Protonated Molecule) |

| MS | ESI- | 234.03 | [M-H]⁻ (Deprotonated Molecule) |

| HR-MS | ESI+ | 236.0561 | Exact mass of [C₁₂H₈F₂NO₂ + H]⁺ |

| MS/MS | ESI+ | 190.05 | Fragment from loss of HCOOH |

Chromatographic Separation and Purity Assessment in Research Applications

Chromatography is used to separate, identify, and quantify the components of a mixture. For any research chemical, establishing purity is critical, and chromatography is the primary means to achieve this.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

HPLC is the most common method for assessing the purity of non-volatile organic compounds like this compound.

Purity Assessment: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol (B129727) gradient, would be developed. nih.govbevital.no Under optimal conditions, the target compound would elute as a single, sharp peak. The presence of other peaks would indicate impurities, such as starting materials, by-products from the synthesis, or degradation products. The area of the main peak relative to the total area of all peaks, typically detected by a UV detector set to a wavelength where the aromatic system absorbs strongly, is used to calculate the purity (e.g., >98%). nih.gov

Quantitative Analysis: Once a method is established, HPLC can be used for precise quantification. By creating a calibration curve from standards of known concentration, the exact concentration of this compound in a sample can be determined. This is crucial for ensuring accurate and reproducible results in subsequent experiments. The Quantitative Analysis of Multicomponents by a Single Marker (QAMS) method can also be employed for rapid detection without relying on reference substances for every component. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Derivatives

Standard GC is not suitable for analyzing non-volatile and thermally labile compounds like carboxylic acids. However, GC-MS can be used after a chemical derivatization step to convert the analyte into a more volatile and stable form.

Derivatization: The carboxylic acid group of this compound would need to be derivatized, for example, through esterification (e.g., with methanol to form the methyl ester) or silylation. This process increases the compound's volatility, making it amenable to GC analysis. semanticscholar.org

Analysis: The derivatized sample is then injected into the GC-MS system. The gas chromatograph separates the derivatized compound from any volatile impurities. nih.gov The mass spectrometer provides detection and mass information, allowing for confident identification and quantification of the derivatized target compound and any volatile side-products or reactants. This method is particularly useful for detecting impurities that may not be easily observed by HPLC.

Specialized Analytical Techniques for Fluorine-Containing Compounds (e.g., ¹⁹F NMR as Molecular Temperature Sensors)

The analysis of organofluorine compounds such as this compound often necessitates specialized analytical methodologies due to the unique properties of the fluorine atom. Among the most powerful of these is Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. This technique is particularly well-suited for the characterization of fluorinated molecules due to the inherent properties of the ¹⁹F nucleus: it has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive for NMR detection. The large chemical shift dispersion observed in ¹⁹F NMR, which can span over 800 ppm, minimizes the likelihood of signal overlap, a common challenge in proton (¹H) NMR.

The chemical shift of a ¹⁹F nucleus is exceptionally sensitive to its local electronic environment. This sensitivity allows ¹⁹F NMR to be a powerful tool for structural elucidation, providing detailed information about the number and position of fluorine atoms within a molecule. For a molecule like this compound, ¹⁹F NMR would be expected to show two distinct signals corresponding to the two different fluorine environments: one for the fluorine atom on the nicotinic acid ring and another for the fluorine on the phenyl ring. The precise chemical shifts and coupling constants would provide invaluable information for confirming the compound's structure.

Beyond structural confirmation, advanced ¹⁹F NMR techniques are being explored for dynamic applications, a prominent example being the use of fluorinated molecules as molecular temperature sensors. This application leverages the temperature-dependent nature of the ¹⁹F chemical shift. As the temperature of the sample changes, the chemical shift of the fluorine nucleus can exhibit a linear change, allowing for non-invasive temperature measurement within a sample.

Research Findings

Research has demonstrated that polyfluorinated molecules are particularly adept for use as molecular thermometers. By measuring the difference between the chemical shifts of two or more distinct fluorine signals within the same molecule, a ratiometric and self-referencing temperature measurement can be achieved, which obviates the need for an external reference standard. The sensitivity of these molecular thermometers, often expressed in ppm per Kelvin (ppm/K), is dependent on the specific chemical structure and the position of the fluorine atoms. Studies have reported sensitivities of up to 0.03 ppm/K for certain organic fluorine compounds.

The following table illustrates the typical chemical shift ranges for fluorine atoms in environments similar to those in this compound.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Relevant Functional Groups

| Functional Group | Chemical Shift Range (ppm) vs. CFCl₃ | Notes |

|---|---|---|

| Aryl-F (e.g., on a phenyl or pyridine ring) | -90 to -170 | The exact shift is highly dependent on the other substituents on the aromatic ring. |

| C₆H₅F (Monofluorobenzene) | -113.15 | A common reference point for a simple aryl fluoride (B91410). |

| 2-Fluoropyridine (B1216828) | -68.5 | Illustrates the effect of the nitrogen atom in the pyridine ring on the fluorine chemical shift. |

The development of fluorinated molecular temperature sensors is an active area of research, with potential applications in materials science and biomedicine, such as for monitoring temperature in vivo during hyperthermia cancer therapy. The principle relies on the precise and reproducible measurement of temperature-induced changes in the ¹⁹F NMR spectrum.

The data below, derived from a study on a related fluorinated nicotinic acid derivative, demonstrates the concept of using ¹⁹F NMR for temperature sensing.

The Role of 5 Fluoro 2 2 Fluorophenyl Nicotinic Acid As a Key Synthetic Intermediate in Academic Research

Precursor in the Synthesis of Novel Biologically Active Molecules and Research Pharmaceuticals

5-Fluoro-2-(2-fluorophenyl)nicotinic acid serves as a crucial starting material in the multi-step synthesis of innovative, biologically active molecules. The presence of two fluorine atoms enhances metabolic stability and binding affinity, properties that are highly sought after in drug discovery. Academic research has demonstrated its utility in the generation of compounds targeting a range of biological pathways.

Fluorinated nicotinic acid derivatives, in general, are recognized for their potential in developing agonists for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological disorders. For instance, analogues of the potent nicotinic agonist UB-165 have been synthesized using fluorinated pyridine (B92270) precursors, highlighting the importance of the fluoronicotinic acid scaffold in modulating receptor binding and activity. While specific research detailing the direct use of this compound in synthesizing nAChR agonists is not extensively documented in publicly available literature, the established role of similar fluorinated nicotinic acids provides a strong rationale for its application in this area.

Furthermore, the structural motif of this compound is analogous to intermediates used in the synthesis of approved pharmaceuticals. A notable example is the anticancer drug Sotorasib, which is synthesized from 2,6-dichloro-5-fluoronicotinic acid. This underscores the value of fluoronicotinic acid scaffolds as key building blocks in the development of cutting-edge therapeutics.

A summary of related fluorinated nicotinic acid derivatives and their applications is presented in the table below:

| Precursor Compound | Synthesized Molecule/Drug | Therapeutic Area/Application |

| Fluorinated Pyridine Precursors | Fluoro analogues of UB-165 | Nicotinic Acetylcholine Receptor Agonists |

| 2,6-dichloro-5-fluoronicotinic acid | Sotorasib | Anticancer |

| 6-[18F]Fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester | Radiolabeled Biomolecules | Positron Emission Tomography (PET) Imaging |

Application as a Molecular Scaffold in the Design and Synthesis of Complex Chemical Systems

The rigid, yet modifiable, structure of this compound makes it an excellent molecular scaffold for the design and synthesis of complex chemical systems. A molecular scaffold provides a core structure upon which a variety of functional groups and molecular fragments can be appended, allowing for the systematic exploration of chemical space and the optimization of biological activity.

The pyridine and phenyl rings of this compound offer multiple points for chemical modification, enabling the creation of libraries of diverse compounds. The carboxylic acid group can be readily converted into amides, esters, and other functional groups, facilitating the attachment of various side chains. The fluorine atoms, in addition to their electronic effects, can also influence the conformation of the molecule, providing a level of structural control that is crucial in rational drug design.

Building Block for the Creation of Novel Heterocyclic and Polyaromatic Architectures

The chemical reactivity of this compound makes it a valuable building block for the construction of novel heterocyclic and polyaromatic architectures. The pyridine ring is a common motif in a vast number of pharmaceuticals and biologically active natural products. The presence of the carboxylic acid and the potential for further functionalization of the aromatic rings allow for its incorporation into larger, more complex ring systems.

For example, the carboxylic acid can participate in cyclization reactions to form fused heterocyclic systems. Intramolecular reactions or reactions with bifunctional reagents can lead to the formation of novel ring structures with unique three-dimensional shapes and electronic properties. These new heterocyclic frameworks can then be screened for a wide range of biological activities.

Similarly, the biaryl structure of this compound can serve as a foundation for the synthesis of extended polyaromatic systems. Cross-coupling reactions, such as the Suzuki or Stille reactions, can be employed to further elaborate the aromatic rings, leading to the creation of large, planar molecules with potential applications in materials science and as DNA intercalating agents.

Although specific examples of the use of this compound in the synthesis of novel heterocyclic and polyaromatic architectures are not extensively reported in the current academic literature, its chemical nature and the established methodologies for the manipulation of similar compounds strongly suggest its utility in this area of chemical synthesis.

Q & A

Q. What are the optimal synthetic routes for 5-fluoro-2-(2-fluorophenyl)nicotinic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step halogenation and coupling reactions. For example:

- Step 1: Introduce fluorine at the 5-position of nicotinic acid via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under controlled pH (pH 7–8) to avoid over-fluorination .

- Step 2: Couple the fluorinated nicotinic acid with 2-fluorophenylboronic acid via Suzuki-Miyaura cross-coupling. Use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DMF/H₂O (3:1) solvent system at 80°C for 12 hours .

- Yield Optimization: Monitor reaction progress with LC-MS. Purify via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient). Typical yields range from 45–65%, depending on fluorine positioning steric effects .

Q. What analytical techniques are critical for characterizing fluorinated nicotinic acid derivatives?

Methodological Answer:

- NMR Spectroscopy: Use ¹⁹F NMR to confirm fluorine substitution patterns (δ -110 to -125 ppm for aromatic fluorine). Compare with computational predictions (DFT/B3LYP/6-31G*) to resolve ambiguities .

- Mass Spectrometry: High-resolution ESI-MS (m/z accuracy <5 ppm) validates molecular ion peaks. Fragmentation patterns help identify nitro or carboxylate functional groups .

- X-ray Crystallography: Resolve crystal structures to confirm regiochemistry, especially when steric hindrance from ortho-fluorophenyl groups causes unexpected conformations .

Advanced Research Questions

Q. How can factorial design improve the synthesis and purification of this compound?

Methodological Answer: Apply a 2³ factorial design to optimize three critical variables:

- Factors: Reaction temperature (70°C vs. 90°C), catalyst loading (2 mol% vs. 5 mol%), and solvent polarity (DMF vs. THF).

- Response Variables: Yield, purity (HPLC area %), and reaction time.

- Analysis: Use ANOVA to identify significant interactions (e.g., higher catalyst loading reduces time but may increase Pd impurities). Pareto charts prioritize factors; for instance, solvent polarity explains 60% of yield variability .

Q. How to address discrepancies in spectroscopic data for fluorinated nicotinic acid derivatives?

Methodological Answer:

- Case Study: If ¹H NMR shows unexpected splitting in the ortho-fluorophenyl group, consider:

- Dynamic Effects: Restricted rotation due to steric hindrance between fluorine and the carboxylate group. Variable-temperature NMR (25–100°C) can reveal coalescence temperatures .

- Impurity Analysis: Use 2D-COSY or HSQC to distinguish between diastereomers or byproducts. For example, trace nitro intermediates (from incomplete reduction) may appear as minor peaks in LC-MS .

- Computational Validation: Compare experimental IR/Raman spectra with Gaussian09 simulations to confirm vibrational modes of fluorine substituents .

Q. What strategies enhance the stability of this compound in aqueous solutions?

Methodological Answer:

- pH Control: Stabilize the carboxylate moiety by buffering solutions at pH 6.5–7.5 (phosphate buffer). Avoid alkaline conditions (pH >8) to prevent hydrolysis of the fluorophenyl ring .

- Lyophilization: Freeze-dry the compound with cryoprotectants (trehalose or mannitol) to reduce degradation during storage. Post-lyophilization, store at -20°C under argon to minimize oxidative defluorination .

Q. How to evaluate the biological activity of fluorinated nicotinic acid derivatives in enzyme inhibition assays?

Methodological Answer:

- Target Selection: Screen against enzymes with fluorosensitive active sites (e.g., aldose reductase or COX-2) using fluorometric assays.

- Assay Protocol:

- Prepare 10 mM stock solutions in DMSO (ensure <1% DMSO in final assay to avoid solvent interference).

- Use a continuous spectrophotometric assay (λ = 340 nm) to monitor NADPH oxidation in the presence of aldose reductase.

- Calculate IC₅₀ values via nonlinear regression (GraphPad Prism). Compare with non-fluorinated analogs to quantify fluorine’s electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.